5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine
Description
5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with various functional groups
Properties
IUPAC Name |
[3-amino-4-(4-methoxyphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4S2/c1-16-7-12-23(18(3)13-16)26(32)27-24(30)28(37(33,34)22-10-8-21(35-6)9-11-22)29(36-27)31-25-19(4)14-17(2)15-20(25)5/h7-15,31H,30H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQHTAFSCHONFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=C(C=C3C)C)C)S(=O)(=O)C4=CC=C(C=C4)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving sulfur-containing precursors.
Introduction of the sulfonyl group: This step might involve sulfonation using reagents such as sulfonyl chlorides.
Amino group substitution: The amino groups can be introduced through nucleophilic substitution reactions.
Attachment of the methanone group: This can be done using Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups or the thiophene ring.
Reduction: Reduction reactions can target the sulfonyl group or the methanone group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5-(phenylamino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone
- (3-Amino-5-(tert-butylamino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone
Uniqueness
The uniqueness of 5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring with various substituents that enhance its biological activity. Its molecular formula is , and it possesses multiple functional groups including sulfonyl and methoxy moieties. These structural characteristics suggest potential interactions with biological targets.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing physiological responses.
- Antioxidant Activity : Its structure suggests the ability to scavenge free radicals, which can contribute to its protective effects against oxidative stress.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds structurally related to this thiophene derivative have shown cytotoxic effects against various cancer cell lines. Studies report IC50 values indicating effective inhibition of cell proliferation.
- Mechanistic Insights : Investigations suggest that these compounds induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Bacterial Inhibition : Preliminary studies indicate that it may possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Fungal Activity : Similar compounds have demonstrated antifungal activity, potentially through inhibition of ergosterol biosynthesis.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Data Summary Table
Q & A
Basic: What are the recommended spectroscopic techniques for confirming the structure of this compound, and how should conflicting data be resolved?
Answer:
- Primary Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and elemental composition. Pair with ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Conflict Resolution : If NMR signals overlap (e.g., aromatic protons in thiophene or benzoyl groups), employ 2D NMR (COSY, HSQC, HMBC) to resolve ambiguities . Cross-validate with X-ray crystallography if single crystals are obtainable, leveraging SHELXL for refinement . For unresolved discrepancies, repeat synthesis under controlled conditions to rule out impurities.
Advanced: How can reaction conditions be optimized for the multi-step synthesis of this compound, particularly to minimize byproducts from competing sulfonylation or acylation reactions?
Answer:
- Stepwise Optimization :
- Sulfonylation : Use anhydrous DCM as a solvent at 0–5°C to slow competing acylation. Monitor with TLC (silica gel, hexane:EtOAc 3:1).
- Acylation : Introduce 2,4-dimethylbenzoyl chloride in the presence of DMAP (4-dimethylaminopyridine) to enhance regioselectivity .
- Quenching : Add ice-cold water to terminate reactions and precipitate intermediates, reducing side-product formation.
- Analytical Validation : Employ LC-MS post each step to detect byproducts. Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to thiophene precursor) if dimerization occurs.
Advanced: What crystallographic challenges arise when resolving this compound’s structure, and how can twinning or poor diffraction quality be addressed?
Answer:
- Challenges : The compound’s bulky substituents (e.g., 2,4,6-trimethylphenyl) may hinder crystal packing, leading to twinning or weak diffraction.
- Solutions :
- Crystallization : Screen solvents (e.g., DMSO/EtOH mixtures) using vapor diffusion. Add trace amounts of co-solvents like acetonitrile to improve crystal morphology.
- Data Collection : Use synchrotron radiation for high-resolution data. Process with SHELXD for phase determination and SHELXL for refinement, applying TWIN commands for twinned crystals .
- Validation : Cross-check with DFT-calculated bond lengths/angles to resolve ambiguities in electron density maps.
Basic: What in vitro assays are suitable for initial pharmacological profiling of this compound, and how should false positives be mitigated?
Answer:
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with Z’-factor >0.5 to ensure robustness.
- Cytotoxicity : Screen against HEK-293 and HepG2 cell lines via MTT assay, using 0.1% DMSO as a vehicle control.
- False-Positive Mitigation :
- Pre-treat compounds with glutathione to detect redox-cycling artifacts.
- Run counter-screens (e.g., ligand displacement assays) for target specificity .
Advanced: How can computational methods predict the metabolic stability of this compound, and what experimental validation is required?
Answer:
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites. Focus on demethylation (methoxy groups) and sulfonamide cleavage.
- Experimental Validation :
Advanced: What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation :
- Acidic/Base Conditions : Expose to 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 40°C for 24 hours.
- Oxidative Stress : Treat with 3% H₂O₂ at 25°C.
- Analytics : Quantify degradation products via UPLC-PDA at 254 nm. Use QTOF-MS to identify cleavage products (e.g., loss of methoxybenzenesulfonyl group).
- Kinetics : Apply Arrhenius plots to extrapolate shelf-life at 25°C .
Basic: What safety protocols are critical when handling this compound, given its structural complexity?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Spill Management : Absorb with vermiculite, place in sealed containers, and dispose as hazardous waste.
- Storage : Store at –20°C under argon in amber vials to prevent light/oxidation degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s target binding affinity?
Answer:
- SAR Strategy :
- Substituent Variation : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups on the benzoyl ring.
- Docking Studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., kinases). Prioritize modifications with ΔG < –8 kcal/mol.
- Biological Testing : Compare IC₅₀ values of analogs in enzyme inhibition assays. Validate top candidates with SPR (surface plasmon resonance) for binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
